methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride
Overview
Description
Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring structure, which is substituted with a methyl group and a carbamate group.
Scientific Research Applications
Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride typically involves the reaction of 4-methyl-3-pyridinecarboxylic acid with methylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The hydrochloride salt is then formed by treating the carbamate with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the carbamate group.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-methylpyridin-3-yl)carbamate: The non-hydrochloride form of the compound.
Ethyl N-(4-methylpyridin-3-yl)carbamate: An ethyl ester analog.
Methyl N-(3-methylpyridin-4-yl)carbamate: A positional isomer.
Uniqueness
Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7(6)10-8(11)12-2;/h3-5H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJOOAYXDGWSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788613-13-7 | |
Record name | methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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